Ethyl 4-((4-((4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H30N4O5S2 and its molecular weight is 554.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains a tetrahydronaphthalen-2-yl moiety, which is a key structural component in many bioactive molecules . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . The presence of the tetrahydronaphthalen-2-yl moiety suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Compounds containing a tetrahydronaphthalen-2-yl moiety have been found to be involved in a variety of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biological Activity
Ethyl 4-((4-((4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in enhancing the biological activity of various compounds, the thiazole moiety is linked to anticonvulsant and anticancer properties.
- Piperazine Ring : This ring is often associated with neuroactive properties and has been utilized in various therapeutic agents.
- Naphthalene Derivative : The presence of the naphthalene structure is linked to enhanced lipophilicity and potential interaction with biological membranes.
The biological activity of this compound can be attributed to multiple mechanisms:
- Anticonvulsant Activity : Compounds containing thiazole and naphthalene rings have been shown to exhibit anticonvulsant properties. For example, thiazole derivatives have demonstrated significant activity in animal models with effective doses indicating their potential as anticonvulsants .
- Anticancer Properties : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Thiazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- Neuroactive Effects : The piperazine component is known for its neuroactive properties, which may contribute to the compound's efficacy in treating neurological disorders. Research indicates that modifications in the piperazine structure can enhance binding affinity to neurotransmitter receptors .
Table 1: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
Anticonvulsant | Effective in PTZ-induced seizures | |
Anticancer | IC50 < 10 µM against A431 cells | |
Neuroactive | Modulation of neurotransmitter receptors |
Case Studies
- Anticonvulsant Study : In a study evaluating various thiazole derivatives, a related compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in a PTZ seizure model, indicating significant anticonvulsant activity. The protection index was calculated at 9.2, suggesting a favorable safety profile for further development .
- Cytotoxicity Assessment : A study involving structural analogs showed that modifications to the thiazole ring could lead to enhanced cytotoxicity against cancer cell lines. One derivative exhibited an IC50 value significantly lower than that of doxorubicin, highlighting the potential of this class of compounds in cancer therapy .
- Neuropharmacological Evaluation : Research on piperazine derivatives indicated that specific substitutions could enhance neuroactive effects, suggesting that this compound may possess similar or enhanced properties due to its unique structure .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S2/c1-2-36-27(33)30-13-15-31(16-14-30)38(34,35)23-11-9-20(10-12-23)25(32)29-26-28-24(18-37-26)22-8-7-19-5-3-4-6-21(19)17-22/h7-12,17-18H,2-6,13-16H2,1H3,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVUWMUHVRRUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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